Cas no 864437-40-1 (5-ethyl-1,3-thiazole-4-carboxylic acid)

5-Ethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and a carboxylic acid moiety at the 4-position. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its carboxylic acid functionality allows for further derivatization via amidation, esterification, or other coupling reactions. The thiazole ring contributes to its potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
5-ethyl-1,3-thiazole-4-carboxylic acid structure
864437-40-1 structure
商品名:5-ethyl-1,3-thiazole-4-carboxylic acid
CAS番号:864437-40-1
MF:C6H7NO2S
メガワット:157.19028
CID:718595
PubChem ID:45121702

5-ethyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-ethyl-4-Thiazolecarboxylic acid
    • 4-Thiazolecarboxylicacid, 5-ethyl-
    • 5-Ethyl-1,3-thiazole-4-carboxylic acid
    • EN300-1458229
    • 864437-40-1
    • 5-ETHYLTHIAZOLE-4-CARBOXYLICACID
    • 5-ETHYLTHIAZOLE-4-CARBOXYLIC ACID
    • SCHEMBL755989
    • CS-0456492
    • DTXSID90669226
    • 5-ethyl-1,3-thiazole-4-carboxylic acid
    • MDL: MFCD16878568
    • インチ: InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)
    • InChIKey: QIQDSRGAGHUIID-UHFFFAOYSA-N
    • ほほえんだ: CCC1=C(C(=O)O)N=CS1

計算された属性

  • せいみつぶんしりょう: 157.01974964g/mol
  • どういたいしつりょう: 157.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 78.4Ų

5-ethyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1458229-0.25g
5-ethyl-1,3-thiazole-4-carboxylic acid
864437-40-1 95%
0.25g
$792.0 2023-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8436-10G
5-ethyl-1,3-thiazole-4-carboxylic acid
864437-40-1 95%
10g
¥ 18,711.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8436-100MG
5-ethyl-1,3-thiazole-4-carboxylic acid
864437-40-1 95%
100MG
¥ 937.00 2023-04-13
Enamine
EN300-1458229-100mg
5-ethyl-1,3-thiazole-4-carboxylic acid
864437-40-1 95.0%
100mg
$554.0 2023-09-29
A2B Chem LLC
AC21235-50mg
5-Ethyl-4-thiazolecarboxylic acid
864437-40-1 95%
50mg
$483.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527159-1g
5-Ethylthiazole-4-carboxylic acid
864437-40-1 98%
1g
¥5613.00 2024-04-28
1PlusChem
1P004RBN-100mg
4-Thiazolecarboxylicacid, 5-ethyl-
864437-40-1 95%
100mg
$741.00 2025-02-21
1PlusChem
1P004RBN-500mg
4-Thiazolecarboxylicacid, 5-ethyl-
864437-40-1 95%
500mg
$1600.00 2025-02-21
A2B Chem LLC
AC21235-100mg
5-Ethyl-4-thiazolecarboxylic acid
864437-40-1 95%
100mg
$619.00 2024-04-19
1PlusChem
1P004RBN-1g
4-Thiazolecarboxylicacid, 5-ethyl-
864437-40-1 95%
1g
$2032.00 2025-02-21

5-ethyl-1,3-thiazole-4-carboxylic acid 関連文献

5-ethyl-1,3-thiazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 5-ethyl-1,3-thiazole-4-carboxylic acid (CAS No. 864437-40-1): Properties, Applications, and Industry Insights

5-ethyl-1,3-thiazole-4-carboxylic acid (CAS 864437-40-1) is a specialized heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and a carboxylic acid moiety at the 4-position. This structure endows it with unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science. The compound's molecular formula C6H7NO2S and molecular weight 157.19 g/mol align with its role as a building block for more complex molecules.

Recent advancements in drug discovery have heightened interest in thiazole derivatives due to their bioactivity profiles. Researchers are exploring 5-ethyl-1,3-thiazole-4-carboxylic acid as a precursor for kinase inhibitors and antimicrobial agents, particularly in addressing antibiotic resistance—a top concern in global health forums. Its carboxylic acid functional group allows for versatile derivatization, enabling covalent conjugation with other pharmacophores via amide or ester linkages.

In material science, this compound contributes to the development of organic semiconductors and coordination polymers. The thiazole ring's electron-rich nature facilitates π-π stacking interactions, while the ethyl substituent modulates solubility—a critical factor for solution-processable electronic materials. Industry reports highlight its experimental use in OLED dopants and photovoltaic additives, aligning with renewable energy trends.

Synthetic methodologies for CAS 864437-40-1 typically involve cyclization of α-haloketones with thioamides or modifications of pre-formed thiazole rings. Optimization of green chemistry protocols—such as catalyst-free reactions or aqueous-phase synthesis—has become a research focus, responding to environmental regulations and the sustainability demands of ESG-conscious manufacturers.

Analytical characterization of 5-ethyl-1,3-thiazole-4-carboxylic acid employs HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Its pKa value (approximately 3.5) influences formulation strategies, particularly in prodrug design where pH-dependent release mechanisms are desired. Storage recommendations emphasize protection from moisture due to the carboxylic acid's hygroscopicity.

The compound's commercial availability through specialty chemical suppliers has expanded with the growth of contract research organizations (CROs). Pricing trends reflect fluctuations in sulfur-containing raw materials, a topic frequently queried in procurement discussions. Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous research chemical when handled according to GHS guidelines.

Emerging applications include its use as a ligand in metal-organic frameworks (MOFs) for gas storage and as a flavor enhancer intermediate—though the latter requires rigorous safety evaluation. Patent analysis reveals growing IP activity around thiazole-4-carboxylate derivatives, particularly in biodegradable polymer compositions addressing plastic waste concerns.

Future research directions may explore enantioselective synthesis routes to access optically active forms, given the increasing importance of chirality in precision medicine. Computational studies predicting its ADMET properties could further unlock its potential in life sciences, while flow chemistry approaches might improve production scalability for industrial applications.

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